7-Methyl-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
7-Methyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of the coumarin family, known for its diverse biological and pharmacological properties Coumarins are naturally occurring compounds found in many plants and have been used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of salicylaldehyde derivatives with β-ketoesters in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetone at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain pathways.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain. The compound may also interact with other enzymes and receptors, contributing to its diverse biological effects .
Comparison with Similar Compounds
Coumarin: The parent compound, widely used in perfumes and as a precursor for anticoagulant drugs.
7-Hydroxycoumarin: Known for its fluorescence properties and used in biochemical assays.
4-Methylcoumarin: Similar in structure but with different biological activities.
Uniqueness: 7-Methyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a valuable compound for developing anti-inflammatory drugs .
Properties
Molecular Formula |
C11H8O4 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7-methyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c1-6-2-3-7-5-8(10(12)13)11(14)15-9(7)4-6/h2-5H,1H3,(H,12,13) |
InChI Key |
MOBNEVYPNLXFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |
Origin of Product |
United States |
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